3-(Benzylmethylamino)-1-propanol
Overview
Description
The compound 3-(Benzylmethylamino)-1-propanol is a chemical of interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes with a focus on achieving high stereoselectivity and yield. For instance, the stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic is described, involving catalytic asymmetric hydrogenation and S(N)2 substitution reactions . Another study investigates the synthesis of 3-methylamino-1-benzyl alcohol, starting from acetyl benzene, using a Mannich reaction followed by reduction with KBH4, achieving a total yield of 45.3% . These methods could potentially be adapted for the synthesis of 3-(Benzylmethylamino)-1-propanol.
Molecular Structure Analysis
The molecular structure of compounds can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a novel benzamide derivative's structure was elucidated using X-ray diffraction, indicating crystallization in a triclinic system, and DFT calculations were used to confirm the geometrical parameters . These techniques could be applied to determine the molecular structure of 3-(Benzylmethylamino)-1-propanol.
Chemical Reactions Analysis
The reactivity of chemical compounds can be studied through their behavior with different nucleophiles. For instance, derivatives of furanones and benzoxazinones were reported to have specific reactivity patterns with various nucleophiles . Understanding such reactivity can provide insights into the chemical reactions that 3-(Benzylmethylamino)-1-propanol may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and reactivity. Theoretical calculations such as DFT can predict properties like HOMO and LUMO energies, which are indicative of a molecule's chemical reactivity . Additionally, the antioxidant properties of a molecule can be determined using assays such as the DPPH free radical scavenging test . These methods could be used to analyze the properties of 3-(Benzylmethylamino)-1-propanol.
Scientific Research Applications
1. Pharmaceutical Applications
3-(Benzylmethylamino)-1-propanol has been observed in the pharmacokinetics of certain drugs. For instance, it is seen in the disposition and metabolism of GSK2251052, a novel boron-containing antibiotic. The drug, targeting bacterial leucyl tRNA synthetase, exhibits complex pharmacokinetics, involving the propanol side chain undergoing oxidation to form a major metabolite. This metabolite, characterized by a long plasma elimination half-life, is indicative of the intricate metabolic pathways involved in the drug's disposition (Bowers et al., 2013).
2. Radiopharmaceutical Research
In the domain of radiopharmaceuticals, 3-(Benzylmethylamino)-1-propanol is a part of the structure of various radiolabeled compounds. These compounds are employed in imaging and therapy, specifically in the detection and treatment of diseases like melanoma. The use of radiolabeled benzamide, for instance, demonstrates promising results in melanoma imaging, leveraging the unique characteristics of melanocytes and melanin. This highlights the compound's potential in enhancing diagnostic accuracy and treatment efficacy in oncology (Maffioli et al., 1994; Mier et al., 2014).
3. Chemical Safety and Exposure Studies
Studies involving 3-(Benzylmethylamino)-1-propanol also encompass the safety and exposure evaluation of related compounds. Investigations into the transdermal resorption of ethanol- and 2-propanol-containing disinfectants, which are structurally related to 3-(Benzylmethylamino)-1-propanol, provide insights into the safety of such compounds in medical environments. The findings suggest no significant enhancement of dermal absorption, underlining the compounds' safety profile in clinical settings (Kirschner et al., 2007).
4. Environmental Exposure and Health Impact
Environmental phenols, a group to which 3-(Benzylmethylamino)-1-propanol is structurally related, have been the subject of extensive study regarding human exposure and health impacts. Investigations into the urinary concentrations of environmental phenols among pregnant women are vital in understanding the exposure levels and potential health implications, particularly considering the ubiquitous nature of these chemicals in consumer products and pesticides (Mortensen et al., 2014).
Safety And Hazards
Future Directions
The future directions for “3-(Benzylmethylamino)-1-propanol” could involve further exploration of its potential uses in various chemical reactions and processes. This could include its use as a reagent in the synthesis of other complex organic compounds, or its potential applications in fields such as medicinal chemistry .
properties
IUPAC Name |
3-[benzyl(methyl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAUZGVTGQVMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973714 | |
Record name | 3-[Benzyl(methyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylmethylamino)-1-propanol | |
CAS RN |
5814-42-6 | |
Record name | 3-[Methyl(phenylmethyl)amino]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5814-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(N-Benzyl-N-methylamino)propan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5814-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[Benzyl(methyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-benzyl-N-methylamino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.